molecular formula C10H18ClNOS B12522473 4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine CAS No. 655233-20-8

4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine

Cat. No.: B12522473
CAS No.: 655233-20-8
M. Wt: 235.77 g/mol
InChI Key: HDXNCAZIHOFNDV-UHFFFAOYSA-N
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Description

4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with both amine and ether functional groups. This compound is characterized by the presence of a chlorohexenyl group attached to the sulfur atom, which is further connected to the morpholine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine typically involves the reaction of morpholine with a suitable chlorohexenyl sulfide precursor. One common method involves the use of 2-chlorohex-1-ene and morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

    Substitution: The chlorohexenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Addition: The double bond in the hexenyl group can participate in addition reactions with electrophiles such as halogens or acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are of interest in various fields of research and industry .

Properties

CAS No.

655233-20-8

Molecular Formula

C10H18ClNOS

Molecular Weight

235.77 g/mol

IUPAC Name

4-(2-chlorohex-1-enylsulfanyl)morpholine

InChI

InChI=1S/C10H18ClNOS/c1-2-3-4-10(11)9-14-12-5-7-13-8-6-12/h9H,2-8H2,1H3

InChI Key

HDXNCAZIHOFNDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CSN1CCOCC1)Cl

Origin of Product

United States

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